

2-Chloro-5-methylthiazole molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-methylthiazole

Cat. No.: B1589247

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-5-methylthiazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-5-methylthiazole**, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The document delineates its fundamental physicochemical properties, molecular structure, and established synthesis methodologies. Furthermore, it explores the compound's chemical reactivity and highlights its crucial role as a versatile building block in the development of novel therapeutic agents and other specialized chemicals. This guide is intended to serve as an essential resource for professionals engaged in research and development, offering field-proven insights and detailed protocols to support laboratory applications.

Core Physicochemical Properties

2-Chloro-5-methylthiazole is a substituted thiazole ring, a structural motif present in numerous biologically active compounds. Its key identifiers and properties are summarized below for quick reference.

Property	Value	Source(s)
Chemical Formula	C ₄ H ₄ CINS	[1][2]
Molecular Weight	133.60 g/mol	[1][2][3]
CAS Number	33342-65-3	[1]
Appearance	Data not consistently available; likely a liquid or low-melting solid.	
Boiling Point	202.66 °C (Predicted) 51-58 °C @ 11.5 Torr	[1][3]
Density	1.331 g/cm ³ (Predicted)	[3]
SMILES	CC1=CN=C(S1)Cl	[1]

Molecular Structure

The structure of **2-Chloro-5-methylthiazole** consists of a five-membered thiazole ring containing one sulfur and one nitrogen atom. A chlorine atom is attached at the C2 position, and a methyl group is at the C5 position. This substitution pattern is key to its reactivity and utility as a synthetic intermediate.

Caption: Molecular structure of **2-Chloro-5-methylthiazole**.

Synthesis and Manufacturing

The synthesis of **2-Chloro-5-methylthiazole** is critical for its application in further chemical production. While multiple routes may exist, a documented method involves the chlorination of a thiazolidine derivative.

Protocol: Synthesis via Chlorination of 5-Methylenethiazolidine-2-thione

This protocol describes a laboratory-scale synthesis using sulfonyl chloride as the chlorinating agent. The causality behind this choice lies in sulfonyl chloride's efficacy in both chlorination and ring transformation under controlled conditions.

Step-by-Step Methodology:

- Reaction Setup: Prepare a solution of sulfonyl chloride (SO_2Cl_2) in a suitable anhydrous solvent, such as dichloromethane (CH_2Cl_2), in a reaction vessel equipped with a stirrer and cooling apparatus (e.g., an ice bath).
- Temperature Control: Cool the sulfonyl chloride solution to 0°C. Maintaining a low temperature is critical to control the exothermicity of the reaction and minimize the formation of byproducts.
- Reagent Addition: Add 5-methylenethiazolidine-2-thione to the cooled solution in portions while stirring continuously. The portion-wise addition helps manage the reaction rate and temperature.^[4]
- Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 1 hour to ensure the reaction proceeds to completion.^[4]
- Work-up and Neutralization: Adjust the pH of the reaction mixture to 2 using a 30% sodium hydroxide solution. This step neutralizes excess acid and facilitates the separation of the organic product.
- Extraction and Purification: Separate the organic phase. Wash the organic layer multiple times with water to remove inorganic salts and impurities. Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na_2SO_4).
- Isolation: Concentrate the dried organic solution by evaporation to yield crude **2-Chloro-5-methylthiazole**.^[4] Further purification can be achieved through vacuum distillation.

Caption: Workflow for the synthesis of **2-Chloro-5-methylthiazole**.

Chemical Reactivity and Applications

2-Chloro-5-methylthiazole serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of the chloro-substituted thiazole ring. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Its structural relative, 2-amino-5-methylthiazole, is a known precursor in the synthesis of anti-inflammatory agents.^[5] This highlights the utility of the 5-methylthiazole core in medicinal chemistry. By leveraging **2-Chloro-5-methylthiazole**, researchers can access a different set of derivatives through nucleophilic substitution reactions, potentially leading to the discovery of novel compounds with diverse biological activities. The methyl group at the 5-position can also be a site for further functionalization, although it is less reactive than the chloro-substituent.

A closely related compound, 2-Chloro-5-chloromethylthiazole (CCMT), is a key intermediate in the production of neonicotinoid insecticides like thiamethoxam and clothianidin, as well as the HIV protease inhibitor Ritonavir.^{[6][7]} It is crucial for researchers to distinguish between **2-Chloro-5-methylthiazole** (the topic of this guide) and CCMT, as their reactivity and applications differ significantly due to the presence of a chloromethyl group in CCMT instead of a methyl group.

Safety and Handling

Comprehensive safety data for **2-Chloro-5-methylthiazole** is not as widely available as for its more commercially prevalent analogue, CCMT. However, based on its structure as a chlorinated heterocyclic compound, standard laboratory precautions are warranted.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.

Note: The hazard profile for 2-Chloro-5-chloromethylthiazole is well-documented and indicates significant toxicity (harmful if swallowed, toxic in contact with skin, and causes severe skin burns).^{[8][9][10]} While not directly applicable, this information underscores the need for cautious handling of related chlorinated thiazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-methylthiazole | 33342-65-3 | IBA34265 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [guidechem.com]
- 7. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 8. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [2-Chloro-5-methylthiazole molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589247#2-chloro-5-methylthiazole-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com